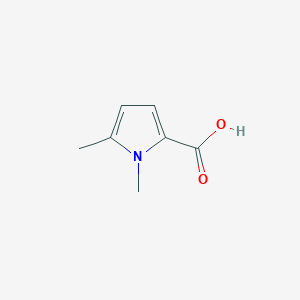

1,5-dimethyl-1H-pyrrole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-6(7(9)10)8(5)2/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJXNNQYGYBVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427950 | |

| Record name | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73476-30-9 | |

| Record name | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and literature-supported synthetic pathway for 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and drug development. This document details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes visualizations of the reaction pathway and experimental workflows to facilitate understanding and replication.

Introduction

Pyrrole-2-carboxylic acid derivatives are important scaffolds in numerous biologically active compounds and natural products. The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of their pharmacological properties. This guide outlines a robust multi-step synthesis of this compound, commencing with the readily available ethyl acetoacetate. The chosen pathway involves a modified Knorr pyrrole synthesis to construct the core heterocyclic ring with the desired substitution pattern, followed by hydrolysis to yield the target carboxylic acid.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the corresponding ethyl ester, ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, via a Knorr-type pyrrole synthesis. This is followed by the saponification of the ester to yield the final carboxylic acid product.

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrrole-2-carboxylic acid

This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and a discussion of the potential biological significance of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS Number: 73476-30-9). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physicochemical Properties

Quantitative data for this compound is limited, with much of the available information being predicted rather than experimentally determined. The following tables summarize the available data.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| Boiling Point | 290.3°C at 760 mmHg | Vendor Data |

| Flash Point | 129.4°C | Vendor Data |

| Vapor Pressure | 0.000963 mmHg at 25°C | Vendor Data |

| Melting Point | Not Available | |

| pKa | Not Available | |

| Solubility | Not Available |

Table 2: Predicted Properties

| Property | Predicted Value | Source |

| XlogP | 0.9 | [3] |

Experimental Protocols

Due to the lack of specific published experimental procedures for this compound, a plausible synthetic route and general methodologies for determining its physicochemical properties are described below.

Synthesis of this compound

A potential synthetic route for this compound is through the Paal-Knorr pyrrole synthesis, followed by carboxylation. This well-established method involves the reaction of a 1,4-dicarbonyl compound with a primary amine.

Step 1: Synthesis of 1-methyl-2,5-hexanedione (not shown)

The synthesis would begin with a suitable precursor to form the 1,4-dicarbonyl intermediate, 1-methyl-2,5-hexanedione.

Step 2: Paal-Knorr Pyrrole Synthesis of 1,2-dimethyl-1H-pyrrole

-

Materials: 1-methyl-2,5-hexanedione, methylamine (40% in water), acetic acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 1-methyl-2,5-hexanedione (1 equivalent) in glacial acetic acid, add methylamine (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2-dimethyl-1H-pyrrole.

-

Purify the crude product by vacuum distillation.

-

Step 3: Carboxylation of 1,2-dimethyl-1H-pyrrole

-

Materials: 1,2-dimethyl-1H-pyrrole, n-butyllithium in hexanes, dry tetrahydrofuran (THF), carbon dioxide (solid, dry ice), 1M hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1,2-dimethyl-1H-pyrrole (1 equivalent) in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.

-

Slowly add n-butyllithium (1.1 equivalents) to the solution, maintaining the temperature at -78°C.

-

Stir the mixture at this temperature for 1 hour to ensure complete lithiation.

-

Quench the reaction by carefully adding an excess of crushed dry ice to the reaction mixture.

-

Allow the mixture to warm to room temperature, then add water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers to pH 3-4 with 1M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) for further purification.

-

Determination of Physicochemical Properties

-

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/alcohol mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

-

Solubility: The aqueous solubility can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or any associated signaling pathways for this compound. However, the pyrrole scaffold is a common motif in many biologically active compounds, suggesting that this molecule could have potential pharmacological relevance.

Derivatives of pyrrole-2-carboxylic acid have been investigated for a range of biological activities, including:

-

Antibacterial Activity: Some pyrrole-2-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis by inhibiting the mycobacterial membrane protein Large 3 (MmpL3).[4]

-

Anti-inflammatory Activity: Certain pyrrole derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX), key enzymes in the inflammatory pathway.[5]

-

Metabolic Roles: Pyrrole-2-carboxylic acid itself is a metabolite found in biological systems and is involved in amino acid metabolism.[6]

Given the lack of specific data for this compound, a logical next step would be to perform biological screening to elucidate its potential activities.

Logical Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of a novel pyrrole derivative like this compound.

This guide provides the available information on this compound and outlines a rational approach for its synthesis and further investigation. The lack of experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 73476-30-9 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Buy Pyrrole-2-carboxylic acid | 634-97-9 [smolecule.com]

An In-Depth Technical Guide to 1,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS: 73476-30-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, and highlights its role as a key intermediate in the development of pharmacologically active agents, particularly as inhibitors of protein kinase C (PKC). While detailed biological data and specific experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates from closely related analogues and patent literature to provide valuable insights for researchers in the field.

Physicochemical Properties

This compound, with the chemical formula C₇H₉NO₂, is a pyrrole derivative characterized by methyl groups at the 1 and 5 positions and a carboxylic acid group at the 2 position. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 73476-30-9 | N/A |

| Molecular Formula | C₇H₉NO₂ | N/A |

| Molecular Weight | 139.15 g/mol | N/A |

| Boiling Point | 290.3 °C at 760 mmHg | N/A |

| Flash Point | 129.4 °C | N/A |

| Purity | Typically ≥95% | [1] |

Synthesis and Spectroscopic Characterization

General Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. Although a complete dataset for this compound is not compiled in a single public source, data for structurally similar compounds can provide an expected spectral profile.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to two methyl groups, two pyrrole ring protons, and a carboxylic acid proton. |

| ¹³C NMR | Resonances for the pyrrole ring carbons, the two methyl carbons, and the carboxylic acid carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 139.15. |

Role in Drug Discovery and Biological Activity

Pyrrole-2-carboxylic acid derivatives are recognized as important scaffolds in medicinal chemistry. While direct biological activity data for this compound is sparse, patent literature indicates its potential as a key intermediate in the synthesis of potent and selective inhibitors of Protein Kinase C (PKC).

Intermediate in the Synthesis of Protein Kinase C (PKC) Inhibitors

Patent literature describes the use of pyrrole derivatives in the development of selective inhibitors for PKC isozymes, particularly PKC beta-1 and beta-2. These isozymes are implicated in the pathology of conditions such as diabetes mellitus and its complications. The general structure of these inhibitors often involves a more complex molecule where the this compound core is further functionalized.

Logical Relationship for PKC Inhibitor Development:

Caption: Role of the core compound in the drug discovery pipeline for PKC inhibitors.

While specific quantitative data such as IC50 values for this compound itself are not available, the patents imply that its derivatives exhibit significant inhibitory activity against PKC isozymes.

Experimental Protocols

Due to the proprietary nature of drug development research, detailed experimental protocols for the synthesis and biological evaluation of specific compounds from patent literature are often not fully disclosed. However, a general methodology for assessing PKC inhibition can be outlined based on standard biochemical assays.

General Protocol for Protein Kinase C Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against specific PKC isozymes.

Materials:

-

Recombinant human PKC isozymes (e.g., PKCβ1, PKCβ2)

-

Substrate peptide (e.g., a fluorescently labeled peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., a derivative of this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer

-

Microplate reader capable of detecting fluorescence or radioactivity

Workflow:

References

Spectroscopic and Synthetic Profile of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1,5-dimethyl-1H-pyrrole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide combines theoretical predictions with data from analogous structures to offer a robust analytical framework.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with experimental data from structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10-12 | Broad Singlet | 1H | COOH | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| ~6.8 | Doublet | 1H | H-3 | Expected coupling to H-4. |

| ~6.0 | Doublet | 1H | H-4 | Expected coupling to H-3. |

| ~3.8 | Singlet | 3H | N-CH₃ | |

| ~2.3 | Singlet | 3H | C₅-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Notes |

| ~165-170 | C=O | Carboxylic acid carbonyl. |

| ~135 | C-5 | |

| ~128 | C-2 | |

| ~115 | C-3 | |

| ~108 | C-4 | |

| ~35 | N-CH₃ | |

| ~13 | C₅-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 2500-3300 | Broad | O-H stretch | Characteristic broad absorption of a carboxylic acid due to hydrogen bonding. |

| ~2950 | Medium | C-H stretch | Aliphatic C-H from methyl groups. |

| ~1680 | Strong | C=O stretch | Carbonyl of the carboxylic acid, conjugated with the pyrrole ring. |

| ~1600 | Medium | C=C stretch | Aromatic ring stretching. |

| ~1450 | Medium | C-H bend | Methyl group bending. |

| ~1250 | Strong | C-O stretch | Coupled with O-H bend. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation | Notes |

| 139 | [M]⁺ | Molecular ion. |

| 122 | [M-OH]⁺ | Loss of hydroxyl radical. |

| 94 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 79 | [M-COOH-CH₃]⁺ | Subsequent loss of a methyl group. |

Experimental Protocols

Synthesis of this compound

A potential synthetic approach involves the Paal-Knorr pyrrole synthesis followed by carboxylation and N-methylation, or a multi-step route starting from a pre-functionalized pyrrole. A feasible route is the hydrolysis of the corresponding ester, which can be synthesized via literature methods.

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate

This step would likely involve the reaction of a suitable precursor, such as ethyl 5-methyl-1H-pyrrole-2-carboxylate, with a methylating agent like methyl iodide in the presence of a base.

Step 2: Hydrolysis to this compound

-

Reaction Setup: To a solution of ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and water, add an excess of sodium hydroxide.

-

Reflux: Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

-

Isolation: The product, this compound, should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Prepare a ~5-10 mg sample of the dried product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or an ATR-FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for a volatile sample or electrospray ionization (ESI).

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Synthesis and Spectroscopic Analysis Workflow.

Relationship of Spectroscopic Data for Structural Elucidation

Caption: Spectroscopic Data for Structure Confirmation.

The Biological Potential of 1,5-Dimethyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast chemical space of pyrrole-containing molecules, derivatives of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid represent a specific and promising subclass. The strategic placement of methyl groups at the N1 and C5 positions can influence the molecule's metabolic stability, lipophilicity, and spatial arrangement, thereby modulating its interaction with biological targets. This technical guide provides a detailed overview of the known biological activities, relevant experimental protocols, and potential mechanisms of action associated with derivatives of this compound, with a focus on their potential as antitubercular agents.

Quantitative Biological Activity

While extensive structure-activity relationship (SAR) studies on a wide range of this compound derivatives are not broadly available in the public domain, specific examples highlight their potential. One notable area of investigation is in the field of infectious diseases, particularly tuberculosis. The following table summarizes the activity of a representative derivative against Mycobacterium tuberculosis.

| Compound ID | Structure | Target | Assay | Activity | Reference |

| 1 | N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide | Mycobacterial Membrane Protein Large 3 (MmpL3) | Microplate Alamar Blue Assay (MABA) | MIC >32 µg/mL | [1] |

This limited dataset underscores the need for further synthesis and biological evaluation of a broader library of these derivatives to fully elucidate their therapeutic potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and expansion of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives, based on published research.[1]

Synthesis of N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide (1)

This protocol outlines a method for the N-methylation of a precursor amide to yield the target 1,5-disubstituted pyrrole derivative.

Materials:

-

N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide (precursor)

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water (H₂O)

Procedure:

-

Dissolve the precursor amide (1 equivalent) in anhydrous DMF.

-

Add sodium hydride (NaH, 3 equivalents) to the solution at room temperature.

-

Add methyl iodide (CH₃I, 2 equivalents) to the reaction mixture.

-

Stir the mixture for 3 hours at room temperature.

-

Quench the reaction by pouring the mixture into water.

-

The resulting precipitate can be collected by filtration, washed with water, and dried.

-

Further purification can be achieved by column chromatography or recrystallization.

Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[2][3][4][5]

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Mycobacterium tuberculosis H37Rv strain

-

Test compound solutions in DMSO

-

Alamar Blue reagent

-

10% Tween 80 solution

Procedure:

-

Add 100 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation.

-

Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

-

Add the test compound to a well in the first column and perform serial dilutions across the plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well containing the test compound. Include drug-free control wells.

-

Seal the plates with parafilm and incubate at 37°C for 5-7 days.

-

After incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well.

-

Re-incubate the plate for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Mechanism of Action: Inhibition of MmpL3

Several classes of pyrrole-containing compounds have been identified as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[6][7][8] MmpL3 is an essential transporter protein in M. tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids. Mycolic acids are major components of the mycobacterial cell wall, providing a crucial permeability barrier and contributing to the pathogen's virulence.[7]

Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.[7] Some MmpL3 inhibitors are also proposed to act by dissipating the proton motive force (PMF) across the bacterial membrane, which is the energy source for the transport activity of MmpL3.[9][10]

Conclusion and Future Directions

The available data, though limited, suggests that derivatives of this compound are a viable scaffold for the development of novel therapeutic agents, particularly in the realm of antitubercular drug discovery. The demonstrated activity against MmpL3 provides a clear and validated target for mechanism-based drug design.

Future research should focus on the synthesis and systematic evaluation of a diverse library of these derivatives to establish a comprehensive structure-activity relationship. Key modifications could include variations of the amide substituent and substitutions on the C3 and C4 positions of the pyrrole ring. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]

1,5-dimethyl-1H-pyrrole-2-carboxylic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key data pertaining to 1,5-dimethyl-1H-pyrrole-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving this compound.

Molecular Structure and Formula

This compound is a heterocyclic compound with the molecular formula C₇H₉NO₂ .[1] Its structure features a pyrrole ring substituted with a methyl group at the nitrogen atom (position 1), another methyl group at carbon 5, and a carboxylic acid group at carbon 2.

The canonical SMILES representation of the molecule is CC1=CC=C(N1C)C(=O)O.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of this data is predicted due to the limited availability of experimentally determined values in published literature.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | N/A |

| Predicted Boiling Point | 290.3 °C at 760 mmHg | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | N/A |

Experimental Protocols

Conceptual Synthetic Workflow

The synthesis of this compound can be envisioned through a multi-step process, likely involving the formation of the pyrrole ring as a key step, followed by or incorporating the introduction of the desired functional groups. A possible, though not experimentally verified, pathway could involve the Paal-Knorr pyrrole synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Disclaimer: This technical guide is intended for informational purposes only and is based on publicly available data. The experimental protocols described are conceptual and have not been validated. Researchers should consult peer-reviewed literature and exercise appropriate laboratory safety precautions when handling this or any chemical compound.

References

The Discovery and Enduring Legacy of Pyrrole-2-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2-carboxylic acid, a seemingly simple heterocyclic compound, stands as a cornerstone in the edifice of organic chemistry and drug discovery. Its journey, from early synthetic explorations in the 19th century to its contemporary role as a crucial building block for novel therapeutics and a key signaling molecule in microbial communities, is a testament to its enduring relevance. This technical guide provides an in-depth exploration of the discovery, history, and evolving significance of pyrrole-2-carboxylic acids. It consolidates key synthetic methodologies, presents quantitative data on their biological activities, and details experimental protocols for their synthesis and isolation. Through illustrative diagrams of signaling pathways and experimental workflows, this guide aims to equip researchers with a comprehensive understanding of this versatile scaffold and its potential in future scientific endeavors.

A Journey Through Time: The Discovery and History of Pyrrole-2-Carboxylic Acids

The story of pyrrole-2-carboxylic acid is intrinsically linked to the broader history of pyrrole chemistry. While the parent pyrrole was discovered in 1834, the synthesis of its derivatives, including the carboxylic acids, gained momentum in the latter half of the 19th century with the development of foundational synthetic methods.

The Dawn of Pyrrole Synthesis: Foundational methods that paved the way for the synthesis of pyrrole derivatives include:

-

The Ciamician-Dennstedt Rearrangement (1881): This reaction demonstrated the conversion of pyrroles into pyridines, highlighting early investigations into the reactivity of the pyrrole nucleus.[1][2][3]

-

The Paal-Knorr Pyrrole Synthesis (1884): This robust method, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, became a cornerstone for accessing a wide range of substituted pyrroles.[4][5]

-

The Hantzsch Pyrrole Synthesis (1890): This multi-component reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine provided another versatile route to functionalized pyrroles.[6][7]

While pinpointing the exact first published synthesis of pyrrole-2-carboxylic acid is challenging based on currently available digitized records, its synthesis was well-established by the early 20th century, building upon these pioneering methods. A notable early application includes its synthesis from mucic acid, a derivative of galactose, showcasing an early example of leveraging bio-derived starting materials.[8]

From Chemical Curio to Biological Significance: For much of its early history, pyrrole-2-carboxylic acid was primarily of academic interest. However, its biological relevance began to emerge with its identification as a natural product. It is produced by a variety of microorganisms, including bacteria of the genera Streptomyces, Pelomonas, and Lysobacter, as well as being found in some plants.[9] In mammalian systems, it was identified as a degradation product of sialic acids and a metabolite of D-hydroxyproline. This discovery as a natural product spurred further investigation into its biological activities and its role in nature.

Synthetic Approaches: From Classic Methods to Green Chemistry

The synthesis of pyrrole-2-carboxylic acid and its derivatives has evolved significantly, with modern methods focusing on efficiency, sustainability, and the generation of molecular diversity for drug discovery programs.

Classical Synthetic Routes

The Paal-Knorr and Hantzsch syntheses remain relevant for the preparation of certain pyrrole-2-carboxylic acid derivatives. These methods are valued for their reliability and the ability to introduce a variety of substituents onto the pyrrole ring.

Modern and Sustainable Syntheses

Recent research has focused on developing more environmentally friendly and efficient synthetic routes. A notable example is the synthesis of pyrrole-2-carboxylic acid from bio-based feedstocks like D-glucosamine and pyruvic acid, which can be derived from chitin and cellulose respectively. This approach offers a sustainable alternative to petroleum-based starting materials.[10][11]

Table 1: Comparison of Selected Synthetic Methods for Pyrrole-2-Carboxylic Acid and its Derivatives

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference(s) |

| From Mucic Acid | Ammonium Mucate | Pyrolysis in glycerol | 35 | [8] |

| From Bio-based Feedstocks | D-glucosamine HCl, Pyruvic Acid | LiOH, H₂O, 100°C | 50 | [10][11] |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds, Primary amines | Acid catalyst (e.g., acetic acid) | >60 (general) | [4] |

| Hantzsch Synthesis | β-ketoesters, α-haloketones, Ammonia/amines | Often moderate, rarely >60 | [6] | |

| Iron-Catalyzed Carboxylation | 1H-pyrrole, CCl₄, Alcohols | Iron-containing catalysts | Quantitative | [12] |

Biological Activities and Therapeutic Potential

Pyrrole-2-carboxylic acid itself exhibits a range of weak to moderate biological activities, including antimicrobial and antifungal properties.[13] However, its true potential lies in its role as a versatile scaffold for the development of potent therapeutic agents. By modifying the core structure, medicinal chemists have generated a vast library of derivatives with a wide spectrum of biological activities.

Of particular note is the development of pyrrole-2-carboxamide derivatives as potent antibacterial agents. These compounds have shown significant activity against a range of pathogenic bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrrole-2-Carboxamide Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 4i | Klebsiella pneumoniae | 1.02 | [14][15] |

| 4i | Escherichia coli | 1.56 | [14][15] |

| 4i | Pseudomonas aeruginosa | 3.56 | [14][15] |

| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [16] |

| Various Derivatives | Enterococcus faecium, Enterococcus faecalis, MRSA | 0.03125 - 0.25 | [16] |

| Various Derivatives | Acinetobacter baumannii, Klebsiella pneumoniae | 1 - 4 | [16] |

| Various Derivatives | Staphylococcus aureus | 3.12 - 12.5 | [16] |

ENBHEDPC: ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Pyrrole-2-Carboxylic Acid as a Signaling Molecule

Recent research has unveiled a fascinating role for pyrrole-2-carboxylic acid as a signaling molecule in the bacterium Lysobacter. This bacterium is a natural biocontrol agent against fungal plant pathogens. The production of pyrrole-2-carboxylic acid by Lysobacter is suppressed in the presence of fungi, suggesting a role in inter-species communication.

Exogenous application of pyrrole-2-carboxylic acid has been shown to promote biofilm formation in wild-type Lysobacter enzymogenes. Interestingly, in a mutant lacking the global regulator Clp, pyrrole-2-carboxylic acid reduces biofilm formation. This suggests that pyrrole-2-carboxylic acid is part of a complex regulatory network that allows Lysobacter to adapt to its environment.[17][18]

Experimental Protocols

Synthesis of Pyrrole-2-Carboxylic Acid from D-Glucosamine and Pyruvic Acid

This protocol is adapted from a sustainable synthesis approach.[10]

Materials:

-

D-glucosamine hydrochloride (GlcNH₂·HCl)

-

Pyruvic acid (PA)

-

Lithium hydroxide (LiOH)

-

Deionized water

Procedure:

-

Prepare a solution of pyruvic acid in deionized water in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution to 0°C and slowly add a solution of lithium hydroxide in deionized water.

-

Heat the mixture to 100°C.

-

Slowly add a solution of D-glucosamine hydrochloride in deionized water to the reaction mixture over a period of 4 hours while maintaining the temperature at 100°C.

-

After the addition is complete, continue stirring the reaction mixture at 100°C for an additional 2 hours.

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

-

Collect the precipitated pyrrole-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Isolation of Pyrrole-2-Carboxylic Acid from Lysobacter Culture

This protocol is a general guide based on methods for isolating natural products from bacterial fermentations.[17]

Materials:

-

Lysobacter sp. culture broth

-

Ethyl acetate

-

Formic acid

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of methanol in dichloromethane)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Centrifuge the Lysobacter culture broth to separate the supernatant from the cell pellet.

-

Acidify the supernatant with formic acid to a pH of approximately 3.

-

Extract the acidified supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a solvent gradient (e.g., increasing methanol concentration in dichloromethane) to separate the fractions.

-

Collect the fractions and analyze them by thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing pyrrole-2-carboxylic acid and concentrate them.

-

Further purify the pyrrole-2-carboxylic acid using preparative HPLC to obtain the pure compound.

Conclusion and Future Outlook

From its origins in the foundational era of organic synthesis to its current status as a privileged scaffold in medicinal chemistry and a key player in microbial signaling, pyrrole-2-carboxylic acid has demonstrated remarkable versatility. The ongoing development of sustainable synthetic methods promises to make this valuable building block even more accessible. The elucidation of its role in complex biological systems, such as the Lysobacter biofilm regulation, opens up new avenues for research in chemical ecology and the development of novel biocontrol strategies. For drug development professionals, the pyrrole-2-carboxylic acid core continues to be a fertile ground for the discovery of new therapeutics to address pressing medical needs, particularly in the fight against infectious diseases. The rich history and expanding applications of pyrrole-2-carboxylic acids ensure their continued importance in the scientific landscape for years to come.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. scbt.com [scbt.com]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi | MDPI [mdpi.com]

- 18. Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction

1,5-dimethyl-1H-pyrrole-2-carboxylic acid is a small heterocyclic molecule belonging to the pyrrole class of compounds. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, the known biological activities of structurally related pyrrole-2-carboxylic acid derivatives suggest a range of potential therapeutic uses. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of these potential applications, supported by data from analogous compounds, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant biological pathways.

Potential Therapeutic Areas

Based on the pharmacological profiles of structurally similar pyrrole-2-carboxylic acid derivatives, this compound and its analogues are promising candidates for investigation in the following therapeutic areas:

-

Anti-inflammatory and Analgesic Agents: Derivatives of 1,5-diarylpyrrole have demonstrated potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2]

-

Anticancer (Antiproliferative) Agents: Substituted pyrrole derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines.[3][4][5] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways in cancer cell proliferation and survival.

-

Neuroprotective Agents: Certain pyrrole-containing compounds have shown promise in protecting neuronal cells from damage in in vitro models of neurodegenerative diseases, suggesting potential applications in conditions like Alzheimer's or Parkinson's disease.[6][7][8]

Synthesis of this compound and Derivatives

The synthesis of substituted pyrroles can be achieved through various established methods. The Paal-Knorr synthesis is a widely used and versatile method for the construction of the pyrrole ring.[9][10]

General Experimental Protocol: Paal-Knorr Pyrrole Synthesis

This protocol describes a general method for the synthesis of N-substituted 2,5-dimethylpyrroles, which can be adapted for the synthesis of this compound precursors.

Materials:

-

Hexane-2,5-dione (1,4-dicarbonyl compound)

-

Methylamine (or other primary amine)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (drying agent)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve hexane-2,5-dione (1.0 equivalent) in ethanol.

-

Add methylamine (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired N-substituted 2,5-dimethylpyrrole.

Further functionalization, such as carboxylation at the 2-position, would be required to obtain the final target compound.

Diagram of the Paal-Knorr Synthesis Workflow

Caption: Workflow for Paal-Knorr synthesis of substituted pyrroles.

Potential Biological Activities and Supporting Data

While specific quantitative data for this compound is scarce, the following tables summarize the biological activities of structurally related compounds.

Anti-inflammatory Activity of Pyrrole Carboxylic Acid Derivatives

Pyrrole derivatives have been investigated for their ability to inhibit COX-1 and COX-2, enzymes central to the inflammatory cascade.[11]

| Compound/Derivative Class | Assay | Target(s) | Activity (IC50 or % Inhibition) | Reference |

| N-pyrrole carboxylic acid derivatives | In vitro fluorometric screening | COX-1, COX-2 | >50% inhibition at 1 and 10 µM | [11] |

| 1,5-Diarylpyrrole derivatives | In vitro, ex vivo, and in vivo assays | COX-1, COX-2 | Selective for COX-2 | [1] |

| Substituted pyrrole-3-carboxylic acids | Carrageenan-induced rat paw edema | Inflammation | 11-42% protection at 100 mg/kg | [12] |

Signaling Pathway: Cyclooxygenase (COX) Pathway in Inflammation

Caption: Inhibition of the COX-2 pathway by pyrrole derivatives.

Antiproliferative Activity of Pyrrole Derivatives

Several studies have highlighted the potential of pyrrole derivatives as anticancer agents.[3][4][5]

| Compound/Derivative Class | Cell Line(s) | Assay | Activity (IC50) | Reference |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | A549 (Lung), H1299 (Lung), HT-29 (Colon), PC3 (Prostate), MDA-MB-231 (Breast) | Cell proliferation assay | Varies by derivative and cell line | [3] |

| 5-substituted-2,4-dimethyl-1H-pyrrole-3-carboxylic acid amides | Various cancer cell lines | Tyrosine kinase inhibition | Potent inhibition | [13] |

Neuroprotective Activity of Pyrrole Derivatives

The neuroprotective potential of pyrrole derivatives has been explored in various in vitro models of neurotoxicity.[6][7][8]

| Compound/Derivative Class | Model | Assay | Outcome | Reference |

| Pyrrole-2-carbaldehydes | Oxygen-glucose deprivation/reperfusion in PC12 cells | Cell viability, NF-κB and Nrf2 regulation | Neuroprotective effects | [6] |

| Pyrrole-containing azomethine compounds | H2O2-induced stress in SH-SY5Y cells, 6-OHDA toxicity in synaptosomes | Cell viability, antioxidant effects | Significant neuroprotective and antioxidant effects | [7][8] |

Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Assay: LPS-induced TNF-α Release in THP-1 Cells

This assay is a common method to screen for the anti-inflammatory potential of test compounds.[14]

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Human TNF-α ELISA kit

Procedure:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Seed the cells in a 96-well plate at a density of 1 x 106 cells/mL.

-

Differentiate the monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

After differentiation, replace the medium with fresh medium containing various concentrations of the test compound and incubate for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 4-6 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated control.

In Vitro Antiproliferative Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation.[15]

Materials:

-

Cancer cell line of interest (e.g., A549, HT-29)

-

Appropriate cell culture medium with supplements

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Diagram of a General Cell Viability Assay Workflow

Caption: Workflow for assessing antiproliferative activity.

Conclusion

While direct evidence for the therapeutic uses of this compound is limited, the extensive research on structurally related pyrrole derivatives provides a strong rationale for its investigation as a potential anti-inflammatory, anticancer, and neuroprotective agent. This technical guide offers a foundational framework for initiating such research, providing established synthetic routes and biological evaluation protocols. Further studies are warranted to elucidate the specific biological activities and therapeutic potential of this compound and its derivatives.

References

- 1. Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents. Synthesis and in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enlarging the NSAIDs family: ether, ester and acid derivatives of the 1,5-diarylpyrrole scaffold as novel anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2 H-pyrrole-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Determining the Solubility of 1,5-dimethyl-1H-pyrrole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid in various solvents. Due to the limited availability of public quantitative data for this specific compound, this document focuses on providing detailed experimental protocols and a structured approach to data collection and representation.

Data Presentation

The following table is designed for the systematic recording of solubility data for this compound. It is recommended to perform solubility tests at a controlled temperature (e.g., 25 °C) and to specify the method used for quantitative determination.

| Solvent Classification | Solvent | Qualitative Solubility (Soluble/Insoluble) | Quantitative Solubility (mg/mL) | Observations |

| Aqueous | Water | |||

| 5% Sodium Hydroxide (NaOH) | ||||

| 5% Sodium Bicarbonate (NaHCO₃) | ||||

| 5% Hydrochloric Acid (HCl) | ||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | ||||

| Acetonitrile | ||||

| Acetone | ||||

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Non-Polar | Dichloromethane (DCM) | |||

| Diethyl Ether | ||||

| Toluene | ||||

| Hexane | ||||

| Other | Concentrated Sulfuric Acid (H₂SO₄) | Note any reaction |

Experimental Protocols

The following protocols are adapted from established methods for determining the solubility of organic compounds.[1][2][3][4]

Qualitative Solubility Testing

This series of tests helps classify the compound based on its acidic, basic, or neutral properties, providing an initial understanding of its solubility profile.[2][3][4]

Materials:

-

This compound

-

Small test tubes (e.g., 10 x 75 mm)

-

Glass stirring rod

-

Distilled or deionized water

-

5% Sodium Hydroxide (w/v)

-

5% Sodium Bicarbonate (w/v)

-

5% Hydrochloric Acid (v/v)

-

Concentrated (96%) Sulfuric Acid

-

pH paper

Procedure:

A compound is generally considered "soluble" if approximately 25 mg dissolves in 0.75 mL of the solvent.[2]

-

Water Solubility:

-

Aqueous Base Solubility (for water-insoluble compounds):

-

If the compound is insoluble in water, use a fresh sample.

-

Add 0.75 mL of 5% NaOH solution in portions, shaking vigorously.

-

If soluble in NaOH, proceed to the NaHCO₃ test with a fresh sample to differentiate between a strong and weak acid.

-

Add 0.75 mL of 5% NaHCO₃ solution. Vigorous bubbling (effervescence of CO₂) or dissolution indicates a strong acid, characteristic of a carboxylic acid.[4][5][6]

-

-

Aqueous Acid Solubility (for water-insoluble compounds):

-

If the compound is insoluble in water and aqueous bases, use a fresh sample.

-

Add 0.75 mL of 5% HCl solution in portions, shaking vigorously.

-

Solubility in HCl is characteristic of basic compounds, such as amines.[2]

-

-

Concentrated Sulfuric Acid Solubility:

-

If the compound is insoluble in all the above, test its solubility in concentrated H₂SO₄. This should be done with caution in a fume hood.

-

Add approximately 25 mg of the compound to 0.5 mL of cold, concentrated H₂SO₄.

-

Solubility, often indicated by a color change or dissolution, suggests the presence of a neutral compound containing oxygen, nitrogen, sulfur, or unsaturation.[4]

-

Quantitative Solubility Determination

This protocol provides a general method for determining the numerical solubility value of the compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Prepare a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains.

-

Seal the vial and place it in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Separate Solid and Liquid Phases:

-

After the equilibration period, allow the vial to stand at the same temperature to let the excess solid settle.

-

To ensure complete separation, centrifuge the vial at a high speed.

-

-

Quantify the Dissolved Solute:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

-

Calculate Solubility:

-

Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution.

-

Express the solubility in the desired units, typically mg/mL or mol/L.

-

Visualizations

The following diagram illustrates the logical workflow for the qualitative solubility classification of an organic compound like this compound.

Caption: Qualitative solubility testing workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid from Pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step synthetic route for the preparation of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, a valuable heterocyclic building block, starting from commercially available pyrrole. The described pathway involves an initial esterification at the C2 position, followed by a sequence of formylation and reduction to introduce a methyl group at the C5 position. Subsequent N-methylation and final ester hydrolysis yield the target compound. Detailed experimental protocols for each synthetic step are provided, along with tables summarizing key reaction parameters and expected yields. The overall synthetic workflow is visualized using a flowchart created with the DOT language.

Introduction

Pyrrole derivatives are fundamental scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The target molecule, this compound, serves as a key intermediate in the synthesis of various pharmacologically active compounds. This protocol outlines a reliable and scalable laboratory synthesis starting from pyrrole. The chosen synthetic strategy prioritizes regioselectivity and utilizes well-established chemical transformations to ensure reproducibility.

Overall Synthetic Scheme

The synthesis of this compound from pyrrole is accomplished via a five-step sequence as illustrated below. The initial introduction of an ethyl carboxylate group serves to both activate the pyrrole ring and direct the subsequent electrophilic substitution to the C5 position.

Experimental Protocols & Data

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

This procedure first generates 2-pyrrolyl trichloromethyl ketone, which is then converted to the ethyl ester in a one-pot fashion. This method is adapted from a robust procedure in Organic Syntheses.[1]

-

Protocol:

-

To a stirred solution of trichloroacetyl chloride (1.23 mol) in anhydrous diethyl ether (200 mL) in a 3-L three-necked flask, add a solution of freshly distilled pyrrole (1.2 mol) in anhydrous ether (640 mL) dropwise over 3 hours. The reaction is exothermic and will cause the ether to reflux.

-

After the addition is complete, stir the mixture for an additional hour.

-

Slowly add a solution of potassium carbonate (0.724 mol) in water (300 mL).

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent via rotary evaporation. Dissolve the residue in hot hexane (225 mL) and cool on ice to crystallize the intermediate ketone. Collect the solid by filtration.

-

In a separate 1-L flask, dissolve sodium metal (0.44 g-atom) in anhydrous ethanol (300 mL).

-

Add the 2-pyrrolyl trichloromethyl ketone (0.35 mol) portionwise to the sodium ethoxide solution over 10 minutes.

-

Stir the solution for 30 minutes, then concentrate to dryness using a rotary evaporator.

-

Partition the oily residue between ether (200 mL) and 3 N hydrochloric acid (25 mL).

-

Separate the ether layer and wash the aqueous layer with ether (100 mL).

-

Combine the ether layers, wash with saturated sodium bicarbonate solution (25 mL), dry over magnesium sulfate, and concentrate.

-

Purify the residue by vacuum distillation to yield ethyl pyrrole-2-carboxylate as a pale yellow oil.

-

| Parameter | Value | Reference |

| Reactants | Pyrrole, Trichloroacetyl chloride, Sodium ethoxide | [1] |

| Solvents | Diethyl ether, Ethanol, Hexane | [1] |

| Yield | 80-85% (overall from pyrrole) | [1] |

| Purity | >95% after distillation | [1] |

| Boiling Point | 125–128 °C (25 mm Hg) | [1] |

This reaction introduces a formyl group at the C5 position of the pyrrole ring.[2][3][4][5]

-

Protocol:

-

In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 1.2 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature between 0-10 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of ethyl pyrrole-2-carboxylate (1.0 eq) in dichloromethane (DCM) dropwise to the cold Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the mixture with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl 5-formyl-1H-pyrrole-2-carboxylate.

-

| Parameter | Value |

| Reactants | Ethyl pyrrole-2-carboxylate, POCl₃, DMF |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Reflux |

| Est. Yield | 70-80% |

| Purity | >95% after chromatography |

This step reduces the C5-formyl group to a methyl group under basic conditions.[6][7][8]

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add ethyl 5-formyl-1H-pyrrole-2-carboxylate (1.0 eq), diethylene glycol, and hydrazine hydrate (4-5 eq).

-

Add potassium hydroxide (KOH, 4-5 eq) pellets to the mixture.

-

Heat the mixture to 110-120 °C for 1 hour.

-

Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for 3-5 hours until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the mixture to pH 3-4 with dilute HCl.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to yield ethyl 5-methyl-1H-pyrrole-2-carboxylate.

-

| Parameter | Value |

| Reactants | Ethyl 5-formyl-1H-pyrrole-2-carboxylate, N₂H₄·H₂O, KOH |

| Solvent | Diethylene glycol |

| Temperature | 110 °C to 200 °C |

| Est. Yield | 75-85% |

| Purity | >95% after chromatography |

This step introduces the methyl group onto the pyrrole nitrogen.[9]

-

Protocol:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of cold water.

-

Extract the product with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate.

-

| Parameter | Value |

| Reactants | Ethyl 5-methyl-1H-pyrrole-2-carboxylate, NaH, CH₃I |

| Solvent | DMF |

| Temperature | 0 °C to Room Temperature |

| Est. Yield | 85-95% |

| Purity | >95% after chromatography |

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[10][11]

-

Protocol:

-

Dissolve ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide (NaOH, 3-5 eq).

-

Heat the mixture to reflux and stir for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~3 by the dropwise addition of 2 N HCl.

-

Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume).

-

Wash the precipitate with cold water and dry under vacuum. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The product can be further purified by recrystallization if necessary.

-

| Parameter | Value |

| Reactants | Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, NaOH |

| Solvents | Methanol, Water |

| Temperature | Reflux |

| Est. Yield | 90-98% |

| Purity | >98% after purification |

Workflow Visualization

The logical flow of the experimental procedure, from starting materials to the final product, is outlined below.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Saponification-Typical procedures - operachem [operachem.com]

- 11. researchgate.net [researchgate.net]

The Synthetic Utility of 1,5-Dimethyl-1H-pyrrole-2-carboxylic Acid: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that serves as a valuable intermediate in the landscape of organic synthesis. Its substituted pyrrole core is a common motif in a variety of biologically active molecules and functional materials. While specific comprehensive data for this particular isomer is limited in readily available literature, its structural features suggest a range of applications analogous to other well-documented dimethylpyrrole carboxylic acid derivatives. These applications primarily lie in the construction of more complex molecular architectures, including pharmaceutical agents and novel materials.

The presence of a carboxylic acid group at the 2-position allows for a multitude of chemical transformations. It can be readily converted into esters, amides, and acid chlorides, providing a gateway to a diverse array of functionalized pyrrole derivatives. The methyl groups at the 1- and 5-positions influence the electronic properties and steric environment of the pyrrole ring, which can be strategically exploited in various synthetic endeavors.

Derivatives of closely related dimethylpyrrole carboxylic acids have shown potential in several therapeutic areas. For instance, substituted pyrrole-2-carboxamides have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), showing promise in the development of new treatments for tuberculosis. Furthermore, other pyrrole derivatives have been explored for their anti-inflammatory properties as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as for their antiproliferative activities. The synthetic pathways to these active compounds often involve the coupling of a pyrrole carboxylic acid with various amines or other functionalities.

Key Synthetic Transformations and Potential Applications

| Transformation | Reagents & Conditions | Potential Application of Products |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄), Heat | Intermediates for further functionalization, Prodrugs |

| Amide Coupling | Amine, Coupling agents (e.g., DCC, EDC, HATU), Base (e.g., DIPEA), Anhydrous solvent (e.g., DMF, DCM) | Synthesis of biologically active amides (e.g., enzyme inhibitors) |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Anhydrous solvent (e.g., DCM) | Highly reactive intermediate for acylation reactions |

| Decarboxylation | Heat, often in the presence of a catalyst (e.g., copper chromite) | Synthesis of 1,5-dimethylpyrrole |

| Reduction to Alcohol | Reducing agents (e.g., LiAlH₄, BH₃·THF), Anhydrous solvent (e.g., THF, Diethyl ether) | Synthesis of (1,5-dimethyl-1H-pyrrol-2-yl)methanol, a versatile intermediate |

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the available literature, the following represents a general and adaptable procedure for the synthesis of a substituted pyrrole carboxylic acid, based on established methodologies for similar compounds.

General Protocol for the Synthesis of a Dimethylpyrrole Carboxylic Acid Derivative (Illustrative Example)

This protocol is a representative example for the synthesis of a related compound, 2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and can be adapted for the target molecule with appropriate modifications to starting materials and reaction conditions.

Reaction: Paal-Knorr Pyrrole Synthesis followed by Hydrolysis

Step 1: Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), and glacial acetic acid.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water while maintaining the temperature below 10 °C with an ice bath.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

In a separate flask, prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) in a mixture of zinc dust (1.5 eq) and glacial acetic acid.

-

Slowly add the solution from step 3 to the mixture from step 4, keeping the temperature below 20 °C.

-

After the addition, heat the reaction mixture to 80 °C for 2 hours.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Step 2: Hydrolysis to 2,5-dimethyl-1H-pyrrole-3-carboxylic acid

-

Dissolve the ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-